molecular formula C13H12O3 B088097 Methyl 3-methoxy-2-naphthoate CAS No. 13041-60-6

Methyl 3-methoxy-2-naphthoate

Cat. No.: B088097
CAS No.: 13041-60-6
M. Wt: 216.23 g/mol
InChI Key: MPLSAOVNAXJHHI-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a methyl ester derivative of 3-methoxy-2-naphthoic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-naphthoate can be synthesized through the esterification of 3-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture overnight to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methoxy-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Comparison: Methyl 3-methoxy-2-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to methyl 3-hydroxy-2-naphthoate, the methoxy group in this compound makes it less polar and more hydrophobic, affecting its solubility and reactivity .

Properties

IUPAC Name

methyl 3-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLSAOVNAXJHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304838
Record name Methyl 3-methoxy-2-naphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-60-6
Record name 13041-60-6
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Record name Methyl 3-methoxy-2-naphthoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Methoxy-2-naphthoate
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Synthesis routes and methods I

Procedure details

A slurry of methyl 3-hydroxy-2-naphthoate (10.1 g, 50.1 mmol) and K2CO3 (7.96 g, 57.6 mmol) in DMF (200 mL) was stirred at room temp. for 15 min., then treated with iodomethane (3.43 mL, 55.1 mmol). The mixture was allowed to stir at room temp. overnight, then was treated with water (200 mL). The resulting mixture was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution (100 mL), dried (MgSO4), concentrated under reduced pressure (approximately 0.4 mmHg (5.2×10−4 atm) overnight) to give methyl 3-methoxy-2-naphthoate as an amber oil (10.30 g): 1H-NMR (DMSO-d6) δ 2.70 (s, 3H), 2.85 (s, 3H), 7.38 (app t, J=8.09 Hz, 1H), 7.44 (s, 1H), 7.53 (app t, J=8.09 Hz, 1H), 7.84 (d, J=8.09 Hz, 1H), 7.90 (s, 1H), 8.21 (s, 1H).
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10.1 g
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200 mL
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 18.8 g. (0.1 mole) of 3-hydroxy-2-naphthoic acid, 20 ml. of methyl iodide, 28 g. of potassium carbonate, and 200 ml. of N,N-dimethylformamide was heated at 70° C. for 16 hours, then poured into 1 liter of water. The mixture was extracted with diethyl ether and the extracts were washed with water, then 5 percent sodium hydroxide solution, then water again, and dried over magnesium sulfate. Evaporation provided a residue of methyl 3-methoxy-2-naphthoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the photochemical behavior of Methyl 3-methoxy-2-naphthoate?

A1: this compound exhibits interesting photochemical behavior, particularly its propensity to undergo photodimerization. Studies have shown that it forms head-to-tail photodimers upon irradiation, with the bonding occurring between the substituted rings of two molecules []. Interestingly, the presence of pyrene during irradiation leads to the formation of a mixture of the photodimer and an additional product []. Additionally, applying high pressure (2000 bars) during irradiation significantly enhances the rate of photodimerization, suggesting a negative activation volume for the reaction [].

Q2: How does this compound interact with modified γ-cyclodextrins?

A2: this compound forms stable 1:2 host-guest complexes with modified γ-cyclodextrins []. This interaction has been studied using various spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy. The binding affinity of these complexes depends heavily on the specific modifications made to the γ-cyclodextrin, particularly at the secondary rim. Interestingly, modifications at the secondary rim can disrupt the hydrogen-bonding network, leading to a more flexible cyclodextrin structure and a reduction in enantioselectivity during photodimerization reactions [].

Q3: Can this compound be used in catalytic reactions?

A3: While this compound itself might not act as a catalyst, its interaction with chiral hosts like modified γ-cyclodextrins can be exploited for enantiodifferentiating photocyclodimerization reactions []. The chiral environment provided by the cyclodextrin influences the stereochemical outcome of the photodimerization of this compound.

Q4: Has the absolute configuration of compounds related to this compound been determined?

A4: Yes, the absolute configurations of several compounds derived from this compound, specifically axially dissymmetric 10,10′-dihydroxy-9,9′-biphenanthryl and its derivatives, have been successfully determined. Researchers achieved this by employing stereoselective oxidative coupling of a tetrahydrophenanthrene derivative obtained from this compound []. This process yielded a key intermediate, which was subsequently transformed into a series of biphenanthryl derivatives with defined stereochemistry.

Q5: Are there any novel catalytic reactions involving this compound?

A5: Recent research has explored the use of nickel catalysts for the reductive cleavage of aryl methyl ethers, including this compound []. This reaction demonstrates a remarkable functional group tolerance and broad substrate scope, offering a new approach to cleaving challenging C-O bonds. This development opens up new possibilities for utilizing this compound in synthetic transformations.

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